5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Overview
Description
5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its antimicrobial effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Uniqueness
5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both a thiadiazole and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern also contributes to its unique reactivity and interaction with molecular targets.
Properties
IUPAC Name |
5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-5-9-7-8-10(19-9)11(18)15-13-17-16-12(20-13)14(3,4)6-2/h7-8H,5-6H2,1-4H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVMWRJDHDDDDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=NN=C(S2)C(C)(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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